![molecular formula C5H8O3 B1612199 1,4-Dioxane-2-carboxaldehyde CAS No. 56217-56-2](/img/structure/B1612199.png)
1,4-Dioxane-2-carboxaldehyde
Overview
Description
1,4-Dioxane-2-carboxaldehyde, also known as 1,4-Dioxane-2-carbaldehyde, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is associated with several synonyms such as dioxal, 1,4-dioxinan-2-yl-methanone, and others .
Synthesis Analysis
The synthesis of 2,3-disubstituted 1,4-dioxanes, which are related to 1,4-Dioxane-2-carboxaldehyde, has been reported. This synthesis involves the reaction of α,β-unsaturated ketones with a reagent combination of NaIO4 and NH2OH·HCl, followed by the nucleophile ethylene glycol, using cesium carbonate as a base under Williamson ether synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxane-2-carboxaldehyde can be represented by the InChI string: InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2
. The compound has a topological polar surface area of 35.5 Ų and a complexity of 81.7 .
Physical And Chemical Properties Analysis
1,4-Dioxane-2-carboxaldehyde has several computed properties. It has a molecular weight of 116.11 g/mol, an XLogP3-AA of -0.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 116.047344113 g/mol .
Scientific Research Applications
Remediation and Treatment Technologies
1,4-Dioxane-2-carboxaldehyde has been used in the remediation and treatment of water. Its chemical and physical properties affect the remediation and treatment options. It is miscible in water, chemically stable, and does not hydrolyze under typical conditions . These properties can lead to the formation of large, diffuse plumes of 1,4-dioxane in groundwater .
Ineffective Conventional Approaches
Due to its chemical and physical properties, certain conventional remediation and treatment approaches such as granular activated carbon, air stripping, and soil vapor extraction are ineffective for 1,4-dioxane . Similarly, conventional unit processes involved with drinking water and wastewater treatment (for example, coagulation, aeration, and chlorination) are ineffective for 1,4-dioxane .
Biodegradability
1,4-Dioxane is biodegradable under aerobic conditions either by direct metabolism or co-metabolism . The respective roles of these processes depend on both the concentration of 1,4-dioxane and the presence of common chlorinated co-contaminants .
Co-metabolism
For co-metabolism, the presence of a suitable primary substrate is required . In contrast, currently only limited evidence supports anaerobic 1,4-dioxane biodegradation .
Ex Situ and In Situ Remediation and Treatment
Information on both ex situ and in situ remediation and treatment technologies is available . These technologies are classified based on development status and treatment effectiveness .
Cometabolic Biodegradation
The feasibility of stimulating cometabolic biodegradation of 1,4-dioxane during biologically active filtration (BAF) as part of a potable water reuse treatment train has been demonstrated . The performance of propane versus THF as cometabolites was compared .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that 1,4-dioxane, a related compound, has been found to interact with various targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, and structural polyprotein
Mode of Action
1,4-dioxane, a related compound, is known to undergo oxidation by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate
Biochemical Pathways
1,4-dioxane, a related compound, is known to affect various signaling pathways predicted to impact the oxidative stress response, detoxification, and dna damage . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It has been found that the rate of metabolism for 1,4-Dioxane is significantly high . The absorption, volume of distribution, protein binding, and other ADME properties of 1,4-Dioxane-2-carboxaldehyde need to be studied further.
Result of Action
1,4-dioxane, a related compound, has been found to cause increased incidences in liver tumors in rats and mice, and nasal tumors in rats . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.
Action Environment
For example, its biodegradation rates may be inhibited by several common co-occurring chlorinated solvents, low oxygen concentration, low concentrations of 1,4-Dioxane, and the lack of a suitable co-substrate . It’s possible that similar environmental factors may influence the action of 1,4-Dioxane-2-carboxaldehyde.
properties
IUPAC Name |
1,4-dioxane-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYANKPFXHJUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602805 | |
Record name | 1,4-Dioxane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-2-carboxaldehyde | |
CAS RN |
56217-56-2 | |
Record name | 1,4-Dioxane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.